Neridienone A

Description

Pregnane (B1235032) Steroids: Classification, Natural Occurrence, and Biological Significance

Pregnane steroids are a class of organic compounds characterized by a specific four-ring carbon skeleton, known as a gonane (B1236691) core, with a total of 21 carbon atoms. wikipedia.orgwikipedia.org They are derivatives of the parent hydrocarbon pregnane and are systematically named based on this structure. wikipedia.org

Classification: Pregnane steroids can be classified based on their chemical structure and biological function. gfmer.ch

Structural Classification: This is based on the stereochemistry at key carbon atoms and the presence of double bonds. The two primary series stem from 5α-pregnane (allopregnane) and 5β-pregnane. wikipedia.orgwikipedia.org Further divisions include pregnenes (one double bond), pregnadienes (two double bonds), and pregnatrienes (three double bonds). wikipedia.org

Functional Classification: Biologically, they are grouped into major classes like progestogens (e.g., progesterone), glucocorticoids (e.g., cortisol), and mineralocorticoids (e.g., aldosterone). wikipedia.orggfmer.ch

Natural Occurrence: Pregnanes are synthesized from cholesterol in a variety of organisms. wikipedia.orggfmer.ch They are found in animals, where they function as essential hormones produced by the adrenal glands and gonads. gfmer.ch They also occur widely in the plant kingdom, with numerous examples isolated from species in families such as Apocynaceae (e.g., Nerium, Periploca) and Meliaceae. researchgate.netmdpi.comresearchgate.netwaocp.org

Biological Significance: The biological roles of pregnane steroids are vast and critical for life. They are fundamental signaling molecules that regulate a wide array of physiological processes, including reproduction, pregnancy maintenance, metabolism, inflammation, and electrolyte balance. wikipedia.orggfmer.chontosight.ai Many pregnane derivatives isolated from plants exhibit significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov

Overview of Neridienone A within the Pregnane Steroid Family

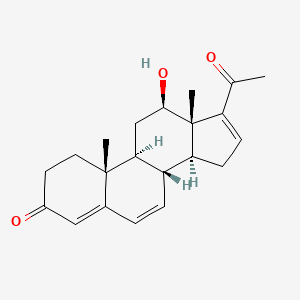

This compound is a C21 steroid and a member of the pregnane family. nih.gov Its chemical formula is C21H26O3. nih.gov Structurally, it is classified as a pregnatriene, possessing three double bonds within its steroid nucleus. mdpi.comnih.gov The systematic IUPAC name for this compound is 12β-hydroxypregna-4,6,16-triene-3,20-dione. nih.govnih.gov This name precisely describes its key functional groups: a hydroxyl group (-OH) at the 12-beta position, and ketone groups (=O) at positions 3 and 20. The double bonds are located between carbons 4 and 5, 6 and 7, and 16 and 17.

| Identifier Type | Identifier |

|---|---|

| Molecular Formula | C21H26O3 nih.gov |

| Molar Mass | 342.43 g/mol |

| IUPAC Name | (8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one nih.gov |

| CAS Number | 53823-05-5 nih.gov |

| Parent Class | Pregnane Steroid nih.govnaturalproducts.net |

Historical Context of this compound Discovery and Initial Characterization

This compound was first reported in 1974 by Yamauchi and colleagues, who isolated it from the plant Nerium odorum (now commonly known as Nerium oleander). nih.gov This initial study established it as a new C21 steroid. nih.gov

Decades later, a more detailed structural characterization was performed. In 2005, Kumar and a team of researchers published an X-ray crystallographic study of this compound. researchgate.net This work provided precise data on its three-dimensional structure, confirming the conformations of its steroid rings. The study revealed that rings A and B adopt almost half-chair conformations, ring C is in a chair conformation, and ring D has a 14α-envelope conformation. researchgate.net This analysis solidified the structural understanding of the molecule. Since its initial discovery, this compound has also been isolated from other plant species, including Periploca forrestii and the Mexican medicinal plant Pentalinon andrieuxii. mdpi.comnih.gov

Current Research Landscape and Unaddressed Questions Pertaining to this compound

Research into this compound has moved from basic isolation and characterization to exploring its biological activities. Studies have demonstrated that the compound possesses a range of interesting pharmacological properties.

Detailed Research Findings:

Anti-inflammatory and Cytotoxic Activity: A study investigating bioactive pregnanes from Nerium oleander found that this compound exhibited anti-inflammatory activity by inhibiting the induction of intercellular adhesion molecule-1 (ICAM-1). nih.gov The same study reported that it showed significant growth inhibition against specific human cancer cell lines, namely VA-13 (malignant tumor cells) and HepG2 (human liver tumor cells). nih.gov

Antiprotozoal Activity: this compound has been identified as having leishmanicidal activity against the protozoan parasite Leishmania mexicana. nih.govresearchgate.net

Antiviral Potential: More recently, the compound has been investigated for its potential as an antiviral agent. An in silico (computer-based) study identified this compound as a potential inhibitor of the spike proteins of SARS-CoV-2 and its Delta and Omicron variants, suggesting a possible role in future antiviral research. nih.gov

| Activity Type | Finding | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits induction of Intercellular Adhesion Molecule-1 (ICAM-1). | nih.gov |

| Cytotoxic | Shows growth inhibition of VA-13 and HepG2 human tumor cell lines. | nih.gov |

| Leishmanicidal | Active against Leishmania mexicana. | nih.govresearchgate.net |

| Antiviral (In Silico) | Identified as a potential inhibitor of SARS-CoV-2 spike proteins. | nih.gov |

Unaddressed Questions: Despite these findings, several questions about this compound remain. The in silico prediction of antiviral activity requires validation through in vitro and subsequent in vivo studies to confirm its efficacy and mechanism of action. While it shows cytotoxic effects, the precise molecular pathways through which it induces cell death in cancer cells are not fully elucidated. Furthermore, the full spectrum of its biological activities has likely not been completely explored. The potential for chemical synthesis or semi-synthesis to produce this compound or more potent analogues for therapeutic development remains an open area for future investigation.

Compound Index

| Compound Name | Parent Class |

|---|---|

| This compound | Pregnane Steroid |

| Progesterone (B1679170) | Pregnane Steroid |

| Cortisol | Pregnane Steroid |

| Aldosterone | Pregnane Steroid |

| Cholesterol | Sterol |

| 5α-pregnane | Pregnane Steroid |

| 5β-pregnane | Pregnane Steroid |

| Neridienone B | Pregnane Steroid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

53823-05-5 |

|---|---|

Molecular Formula |

C21H26O3 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

(8R,9S,10R,12R,13S,14S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H26O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h4-6,10,15,17-19,24H,7-9,11H2,1-3H3/t15-,17-,18-,19+,20-,21+/m0/s1 |

InChI Key |

UYGZZVKOVWATFR-GGLFOPPFSA-N |

SMILES |

CC(=O)C1=CCC2C1(C(CC3C2C=CC4=CC(=O)CCC34C)O)C |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)O)C |

Canonical SMILES |

CC(=O)C1=CCC2C1(C(CC3C2C=CC4=CC(=O)CCC34C)O)C |

Other CAS No. |

53823-05-5 |

Synonyms |

neridienone A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Neridienone a

Plant Sources and Geographical Distribution of Neridienone A

This compound has been documented in a range of plant species, with its presence being a subject of phytochemical investigation.

Periploca forrestii has been identified as a source of this compound. Studies involving this plant have led to the isolation of various C21 steroids, including this compound, from its stems and roots. These compounds have demonstrated cytotoxic activity against human tumor cell lines. researchgate.net

Periploca sepium, also known as Cortex Periplocae or Xiangjiapi, is another significant source from which this compound has been isolated. Research on its root barks has yielded several C21 steroid derivatives, including this compound, which was identified from an antitumor fraction. researchgate.netresearchgate.netjst.go.jpumw.edu.pl

This compound has been frequently isolated from various parts of Nerium oleander (commonly known as oleander) and its related species like Nerium odorum. It has been identified in the roots, bark, and twigs of Nerium oleander. ijlsci.innih.govallstudyjournal.comacs.orgnih.govresearchgate.netnih.govglycoscience.ruresearchgate.netgoogle.comajper.comacs.orgup.ac.zagenome.jp Studies have indicated that this compound isolated from Nerium oleander leaves exhibits significant cell growth inhibition against certain malignant tumor cells and shows anti-inflammatory activity. ijlsci.in

While Cynanchum auriculatum is mentioned in conjunction with the isolation of other steroidal compounds, such as cynansteroids, its direct link to this compound is not as prominently detailed in the reviewed literature as Nerium and Periploca species. However, the broader family of Asclepiadaceae, to which Cynanchum belongs, is a known source of pregnane-type steroids, suggesting potential for related compounds. researchgate.net

Nerium oleander and Nerium odorum as Sources of this compound

Extraction Strategies from Botanical Materials

The isolation of this compound from plant materials typically involves a series of extraction and purification steps, with solvent-based extraction being a common initial approach.

Solvent-based extraction is a fundamental technique used to obtain crude extracts from the plant materials. Various organic solvents are employed, depending on the polarity of the target compounds and the specific plant part being processed. Common solvents include methanol, ethanol, chloroform (B151607), and ethyl acetate.

For instance, methanolic extracts of Nerium oleander leaves have been utilized, and the chloroform fraction obtained from partitioning the methanolic extract of Periploca sepium has been subjected to column chromatography on silica (B1680970) gel to isolate compounds, including this compound. researchgate.netjst.go.jpijlsci.in The choice of solvent and extraction conditions, such as temperature, time, and solvent-to-sample ratio, can significantly influence the yield and profile of extracted compounds. scispace.comresearchgate.net After initial extraction, further purification steps, often involving various chromatographic methods like column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), are employed to isolate pure this compound. researchgate.netresearchgate.net

Biosynthesis of Neridienone a

Pregnane (B1235032) Steroid Biosynthetic Pathways

Plant steroidogenesis shares fundamental similarities with animal steroidogenesis, beginning with isoprenoid precursors and proceeding through complex enzymatic cascades. The pregnane skeleton forms a crucial intermediate in the synthesis of various plant steroids, including cardenolides like Neridienone A.

In plants, the synthesis of steroids commences with the production of isoprenoid units, specifically isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These C5 units are generated through two distinct pathways: the mevalonate (B85504) (MVA) pathway, primarily located in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in plastids mdpi.comcam.ac.ukresearchgate.neteracaps.org. These precursors are subsequently assembled into longer-chain prenyl diphosphates, such as farnesyl pyrophosphate (FPP) cam.ac.ukresearchgate.netcreative-proteomics.com. FPP serves as the direct precursor for sterol biosynthesis, leading to the formation of squalene (B77637), which then cyclizes to cycloartenol (B190886) in plants, a key protosterol mdpi.comwikipedia.orgbritannica.com. Cycloartenol is the starting point for the synthesis of various plant sterols, including phytosterols (B1254722) like campesterol (B1663852) and β-sitosterol mdpi.combritannica.com. While plants primarily produce phytosterols, cholesterol, a major sterol in animals, can also be synthesized or obtained and serves as a precursor for certain plant steroids, including pregnane derivatives mdpi.comwikipedia.orgbritannica.comfrontiersin.orgresearchgate.net. The pregnane skeleton, characterized by a C21 structure, is an important intermediate in the metabolism of various plant steroids and steroid hormones britannica.comnih.gov.

The journey from basic isoprenoid units to steroidal compounds involves a series of well-defined enzymatic steps. The initial precursors, IPP and DMAPP, are converted by prenyltransferases into geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20) cam.ac.ukresearchgate.netcreative-proteomics.com. FPP is critical for sterol biosynthesis, leading to squalene. Squalene then undergoes cyclization to form cycloartenol in plants, catalyzed by enzymes like squalene epoxidase and cycloartenol synthase britannica.comfrontiersin.org.

Recent research has identified key enzymes initiating cardenolide biosynthesis. Specifically, two cytochrome P450 enzymes from the CYP87A family have been shown to catalyze the conversion of cholesterol and phytosterols (campesterol and β-sitosterol) into pregnenolone (B344588) mpg.denih.gov. This conversion represents the first committed step in cardenolide biosynthesis in species like Digitalis purpurea and Calotropis procera mpg.denih.gov. Pregnenolone is often referred to as the "mother of all steroid hormones" as it is a precursor to various steroid classes, including pregnanes britannica.comnih.gov.

General Steroidogenesis in Plants

Proposed Biosynthetic Route to this compound

This compound, as a cardenolide, follows a pathway that branches from the general pregnane steroidogenesis.

Cardenolides are a class of C21 steroids characterized by a five-membered lactone ring attached to the steroid nucleus, often with hydroxylations and glycosylations nih.govbiorxiv.orgnih.gov. This compound is identified as a C21 steroid and a cardenolide derivative, found in plants such as Periploca sepium nih.govresearchgate.net. The biosynthesis of cardenolides is understood to originate from the pregnane pathway nih.gov. Cholesterol has been proposed as a substrate for cardenolides, undergoing approximately nine steps to form the steroidal core, digitoxigenin (B1670572) oup.com. However, evidence also suggests that phytosterols can serve as precursors for cardenolides mpg.denih.govoup.com. The initial step in this process involves the conversion of these sterols to pregnenolone, catalyzed by CYP87A enzymes mpg.denih.gov. From pregnenolone, the pathway progresses through progesterone (B1679170) and other pregnane derivatives, eventually leading to the formation of the characteristic cardenolide structure britannica.comnih.govbiorxiv.org.

While the precise sequence of enzymes leading specifically to this compound is not fully elucidated in the provided literature, key transformations in cardenolide biosynthesis offer insight. Following the formation of pregnenolone, subsequent steps involve modifications to the steroid nucleus and the introduction of the lactone ring.

Enzymes identified in cardenolide biosynthesis include:

CYP87A enzymes: Catalyze the conversion of sterols to pregnenolone mpg.denih.gov.

3β-hydroxysteroid dehydrogenase (3βHSD) and Ketosteroid isomerase (3KSI): Involved in early steroid modifications nih.gov.

Progesterone 5β-reductase (P5βR) and Steroid 5α-reductase (DET2): Contribute to the stereochemistry of the steroid core nih.gov.

Cytochrome P450s (P450scc) and Δ5-3β-hydroxysteroid dehydrogenase/Δ5-Δ4 ketosteroid isomerase (MtHSD5): Identified in progesterone biosynthesis in Marsdenia tenacissima biorxiv.org.

2-oxoglutarate-dependent dioxygenases (2OGDs): Specifically, CARD5 and CARD6 have been implicated in the 14β- and 21-hydroxylation steps, respectively, which are crucial for cardenolide structure biorxiv.org.

The formation of this compound likely involves these types of enzymatic activities, including hydroxylation, oxidation, and potentially acetylation or other modifications to achieve its specific structure nih.govresearchgate.net.

Role of the Pregnane Pathway in Cardenolide Biosynthesis and its Link to this compound

Genetic and Molecular Regulation of Biosynthetic Enzymes

The intricate process of cardenolide biosynthesis, including the formation of compounds like this compound, is subject to genetic and molecular regulation. Identifying genes involved in these pathways is often achieved through comparative transcriptomic analysis and gene coexpression networks biorxiv.orgnih.gov.

Key aspects of regulation include:

Gene Expression: The expression levels of genes encoding key enzymes, such as CYP87A, directly influence the accumulation of pathway intermediates like pregnenolone mpg.denih.gov. For instance, increased expression of CYP87A enzymes in Arabidopsis thaliana led to higher pregnenolone levels mpg.denih.gov. Conversely, silencing these genes reduces intermediate and final product accumulation nih.gov.

Feedback Regulation: Similar to animal steroidogenesis, plant steroid hormone biosynthesis pathways can exhibit feedback regulation. For example, brassinolide (B613842) (a plant steroid hormone) negatively regulates the expression of the CPD gene, which encodes a cytochrome P450 involved in brassinosteroid synthesis mpg.de. This suggests that end-products can control the expression of genes within their own biosynthetic pathways.

Transcription Factors (TFs): Various transcription factors, including MYB, AP2/ERF, bZIP, bHLH, WRKY, NAC, C2H2, C3H, SNF2, and Aux/IAA families, have been found to be associated with genes involved in steroid biosynthesis, indicating their regulatory roles peerj.com.

Understanding these regulatory mechanisms is crucial for elucidating the precise control points in this compound biosynthesis and for potential biotechnological applications.

Chemoenzymatic and Biotechnological Approaches for Biosynthetic Pathway Elucidation

The elucidation of natural product biosynthetic pathways is a critical step in understanding how complex molecules are assembled within organisms. Chemoenzymatic and biotechnological approaches offer powerful, complementary strategies for dissecting these intricate metabolic routes. These methods leverage the specificity of enzymes and the capabilities of genetic and metabolic engineering to identify key enzymes, intermediates, and regulatory mechanisms.

Chemoenzymatic Approaches Chemoenzymatic synthesis combines the precision of chemical synthesis with the high specificity and efficiency of enzymes. In the context of pathway elucidation, this often involves synthesizing potential precursor molecules or pathway intermediates using chemical methods, and then using isolated enzymes or cell-free extracts to catalyze specific transformations. By analyzing the products formed in these enzymatic reactions, researchers can confirm the identity and function of individual enzymes within a pathway. For example, in the study of complex carbohydrate biosynthesis, chemoenzymatic strategies are employed to build intricate glycan structures, allowing for the investigation of enzyme specificity and the assembly of complex molecular architectures nih.govnih.gov.

Biotechnological Approaches Biotechnological strategies encompass a broad range of techniques, including genetic engineering, metabolic engineering, and synthetic biology, which are instrumental in both elucidating and manipulating biosynthetic pathways.

Genetic Engineering: This involves the direct modification or manipulation of an organism's genetic material. For pathway elucidation, genes suspected of encoding biosynthetic enzymes can be identified, cloned, and expressed in heterologous host organisms (e.g., Escherichia coli or yeast). The characterization of these recombinant enzymes and the observation of their catalytic activity provide direct evidence for their role in the pathway wikipedia.orgbritannica.com. This approach is fundamental for identifying the enzymatic machinery responsible for specific biosynthetic steps.

Metabolic Engineering: This discipline focuses on optimizing or altering cellular metabolism by modifying the expression or activity of specific genes and enzymes. In pathway elucidation, metabolic engineering techniques can involve feeding experiments with isotopically labeled precursors to trace their metabolic flow through the pathway, or the overexpression of candidate genes to enhance the production of specific intermediates or the final product, thereby identifying rate-limiting steps or bottlenecks nih.govnih.govrsc.orgnih.govmdpi.com.

Synthetic Biology: Building upon genetic and metabolic engineering, synthetic biology aims to design, construct, and optimize biological systems. This can involve assembling entire biosynthetic pathways from known genes in heterologous hosts or creating novel pathways to produce desired compounds.

Specific Findings for this compound

A comprehensive review of the scientific literature, based on the provided search results, does not reveal specific studies that have employed chemoenzymatic or biotechnological approaches for the elucidation of this compound's biosynthetic pathway. While this compound has been identified and its biological activities noted, including interactions with proteins colab.wsresearchgate.netup.ac.za, the specific enzymes, genes, and intermediate compounds constituting its biosynthetic route have not been extensively characterized using these advanced methodologies within the scope of this review. Consequently, detailed research findings or data tables detailing the application of these techniques specifically for this compound's pathway elucidation are not available.

Synthetic Methodologies for Neridienone a and Its Derivatives

Total Synthesis Approaches towards Neridienone A

While specific published total syntheses of this compound were not found in the reviewed literature, the general strategies and challenges associated with the total synthesis of complex steroids provide a framework for understanding potential approaches. Steroid total synthesis is a cornerstone of organic chemistry, demanding mastery over stereocontrol and the construction of polycyclic frameworks nih.govlibretexts.orgwikipedia.org.

Retrosynthetic analysis is a fundamental strategy for planning the synthesis of complex molecules like this compound. It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of known chemical reactions, working backward from the product to the precursors libretexts.orgjournalspress.com. For a steroid like this compound, key disconnections would typically involve:

Ring Construction: Strategies often focus on constructing the fused ABCD ring system. This can involve sequential annulation reactions, Diels-Alder cycloadditions, or cascade cyclizations nih.govlibretexts.orgcdnsciencepub.com. For instance, a common approach might involve building the C and D rings first, followed by the A and B rings, or vice versa, often starting from simpler cyclic or acyclic precursors libretexts.orgcdnsciencepub.com.

Side Chain Elaboration: The C17 side chain, with its acetyl group, would be introduced or modified at a later stage, often through alkylation or functional group transformations capes.gov.br.

Functional Group Placement: The specific placement of the ketone at C3, the hydroxyl at C12, and the double bonds at Δ⁴, Δ⁶, and Δ¹⁶ would be strategically planned, often involving oxidation, reduction, and dehydrogenation steps google.com.

A hypothetical retrosynthetic pathway might disconnect the steroid core into fragments that can be assembled via conjugate additions, aldol (B89426) reactions, or pericyclic reactions, carefully considering the stereochemical outcome of each bond formation nih.govlibretexts.orgcdnsciencepub.comyoutube.com.

The synthesis of steroids is inherently a challenge in stereocontrol due to the numerous chiral centers present in the molecule. Achieving the correct relative and absolute stereochemistry is paramount. Key methodologies employed in steroid synthesis include:

Asymmetric Catalysis: The use of chiral catalysts (e.g., metal complexes with chiral ligands, organocatalysts) is essential for enantioselective and diastereoselective transformations, such as asymmetric hydrogenation, epoxidation, or Michael additions nih.govrsc.orgthieme.comamazon.com.

Stereoselective Cyclizations: Intramolecular reactions like aldol condensations or Michael additions are often designed to set multiple stereocenters simultaneously, forming the fused ring system with the desired stereochemistry at the ring junctions nih.govcdnsciencepub.com.

Functional Group Interconversions: Stereospecific transformations of existing functional groups are critical for installing or modifying stereocenters. For example, stereoselective reductions of ketones or epoxidations of alkenes play a vital role cdnsciencepub.comcapes.gov.br.

The synthesis of this compound, with its specific stereochemistry at multiple carbons, would rely heavily on these principles to ensure the correct three-dimensional structure is achieved nih.gov.

The total synthesis of complex steroids like this compound is fraught with challenges:

Stereocontrol: Precisely controlling the stereochemistry at each chiral center, particularly at the ring junctions (e.g., C8, C9, C10, C13, C14), is a persistent challenge nih.govcdnsciencepub.com. The synthesis must navigate the inherent conformational preferences of the steroid nucleus.

Regioselectivity: Introducing functional groups or double bonds at specific positions without affecting other reactive sites requires highly regioselective reactions. For this compound, selectively forming the Δ⁴, Δ⁶, and Δ¹⁶ double bonds, and introducing the C12 hydroxyl group, demands careful reagent selection and reaction conditions mdpi.comgoogle.com.

Functional Group Compatibility: The presence of multiple functional groups (ketones, hydroxyls, double bonds) requires careful planning to ensure compatibility throughout the synthetic sequence, often necessitating the use of protecting groups nih.govlibretexts.org.

Recent advancements in catalysis, including transition metal catalysis and organocatalysis, continue to provide new tools for overcoming these hurdles, enabling more efficient and selective steroid syntheses nih.gov.

Stereoselective and Stereospecific Reaction Development

Semi-synthesis of this compound Analogs and Derivatives

Semi-synthesis, which involves modifying naturally occurring compounds to create new analogs, offers a practical route to compounds like this compound, especially if efficient isolation from natural sources is feasible. This approach leverages the pre-existing complex structure of natural products.

Pregnanes, the class of steroids to which this compound belongs, are abundant in nature and serve as excellent starting materials for semi-synthetic modifications mdpi.com. Chemical transformations that could be applied to pregnane (B1235032) precursors to yield this compound or its analogs include:

Dehydrogenation: Introducing the Δ⁴ and Δ⁶ double bonds typically involves selective oxidation or dehydrogenation reactions. Reagents like chloranil (B122849) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are commonly used for creating conjugated enone systems and introducing unsaturation into steroid skeletons mdpi.comgoogle.com.

Hydroxylation: Introducing the C12 hydroxyl group would require regioselective oxidation. Methods for stereoselective hydroxylation at specific positions on the steroid nucleus are an active area of research nih.govcdnsciencepub.com.

Functional Group Manipulation: Modifications of existing functional groups, such as the oxidation of alcohols to ketones or the introduction of acetyl groups, are standard semi-synthetic procedures mdpi.comcapes.gov.br.

For instance, pregnanes with a Δ⁴-3-one system are common, and further transformations could introduce the Δ⁶ and Δ¹⁶ unsaturation and the C12 hydroxyl group mdpi.comgoogle.com.

Semi-synthesis allows for targeted modifications to the steroidal skeleton to generate analogs with potentially altered biological activities. These modifications can include:

Alkylation/Acylation: Introducing alkyl or acyl groups at various positions, particularly on hydroxyl or carbonyl functionalities.

Glycosylation: Attaching sugar moieties to hydroxyl groups, as seen in many naturally occurring steroid glycosides mdpi.com.

Ring Modifications: While less common in semi-synthesis compared to total synthesis, some ring contractions or expansions might be explored.

Functionalization of Double Bonds: Reactions such as epoxidation, dihydroxylation, or cyclopropanation of the existing double bonds can lead to novel derivatives.

These strategies provide a pathway to explore structure-activity relationships (SAR) by systematically altering the this compound scaffold rsc.orgmdpi.commdpi.comnih.gov.

Compound List:

this compound

Pregnanes

Steroids

Cardenolides

Procyanidins

Structure Activity Relationship Sar Studies of Neridienone a and Analogs

Foundational Principles of Steroidal SAR

The biological activities of steroids are intrinsically linked to their rigid four-ring carbon framework, consisting of three six-membered rings and one five-membered ring. slideshare.net Modifications to this core structure, or to the various functional groups appended to it, can dramatically alter a steroid's interaction with biological targets, thereby modulating its activity. slideshare.netglowm.com Key principles governing steroidal SAR include:

Stereochemistry: The spatial arrangement of atoms is critical. Even minor changes in the stereochemistry of substituents on the steroid nucleus can lead to significant differences in biological activity.

Functional Group Modification: The introduction, removal, or alteration of functional groups such as hydroxyls, ketones, and double bonds can impact receptor binding, metabolic stability, and pharmacokinetic properties. researchgate.netdrugdesign.org For example, introducing a double bond at the C-1 position of corticosteroids can enhance their anti-inflammatory activity. slideshare.net

Ring Modification: Alterations to the steroidal rings, such as contraction or expansion, often result in a loss of activity, highlighting the importance of the intact tetracyclic system. slideshare.net

These fundamental principles provide a rational basis for the design and synthesis of novel steroidal analogs with improved therapeutic properties.

Elucidation of Pharmacophores for Observed Biological Activities

A pharmacophore is the specific three-dimensional arrangement of functional groups within a molecule that is responsible for its biological activity. Identifying the pharmacophore of Neridienone A for its various effects is essential for designing more potent and selective analogs.

SAR Governing Antitumor/Cytotoxic Activities

While specific SAR studies on this compound's antitumor activity are not extensively detailed in the provided results, general principles for steroidal saponins (B1172615) suggest that the nature and linkage of sugar moieties, as well as modifications to the steroidal aglycone, can significantly influence cytotoxicity. dokumen.pub For other complex molecules, the presence of bulky substituents on aromatic rings can be critical for anti-microtubule activity, a common mechanism for cytotoxic compounds. nih.gov Further research is needed to delineate the specific structural features of this compound that contribute to its cytotoxic effects against cancer cell lines.

SAR Related to Antiviral Potency (e.g., SARS-CoV-2 protein binding)

This compound has been identified as a potential inhibitor of SARS-CoV-2 proteins, including the main protease (Mpro), helicase, and spike protein. nih.govresearchgate.net Computational docking studies have provided insights into the SAR for its antiviral activity:

Binding to Spike Protein: this compound forms stable complexes with the spike proteins of both the Delta and Omicron variants of SARS-CoV-2. nih.govresearchgate.net Molecular docking simulations suggest that this compound interacts with key residues in the binding pocket of the spike protein. For the Omicron spike, it was observed to form three hydrogen bonds with Asn33, Glu37, and Gly496, and engage in hydrophobic interactions with His34, Tyr453, Tyr495, and Tyr505. researchgate.net

Inhibition of Viral Entry: The binding of compounds to the spike protein can prevent the virus from attaching to and entering host cells. antibodies-online.comijbs.com The receptor-binding domain (RBD) of the spike protein is a key target for inhibiting viral entry. ijbs.comnih.gov

The ability of this compound to form multiple interactions within the binding pockets of essential viral proteins underscores its potential as an antiviral agent.

SAR for Anti-inflammatory Effects

The anti-inflammatory activity of steroids is often mediated through the inhibition of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines. nih.govnih.gov For diarylpentanoid analogs, the presence of hydroxyl groups on the aromatic rings was found to be critical for their anti-inflammatory bioactivity. nih.gov Similarly, for pyrimidine (B1678525) derivatives, anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators. nih.gov

While the precise SAR of this compound for its anti-inflammatory effects is not fully elucidated in the provided information, it is likely that specific hydroxyl and carbonyl groups on the steroid nucleus play a crucial role in its interaction with inflammatory targets. The anti-inflammatory drug naproxen (B1676952) has been shown to exert its effects by targeting the viral nucleoprotein, suggesting that this compound might also have a dual antiviral and anti-inflammatory mechanism. mdpi.com

SAR for Antiparasitic Activity

This compound's parent compound class, pregnane (B1235032) steroids, has not been extensively explored for antiparasitic activity in the provided search results. However, SAR studies of other natural products provide clues. For instance, in some diketopiperazines, the peroxide ring was suggested not to be the primary bioactive pharmacophore for antiparasitic activity. mdpi.com The antiparasitic activity of various compounds is often linked to their ability to inhibit crucial parasite enzymes. mdpi.comnih.gov For example, cruzain, a cysteine protease in Trypanosoma cruzi, is a key target for trypanocidal agents. mdpi.com Molecular docking studies could help to predict the potential of this compound and its analogs to bind to and inhibit such parasitic enzymes.

Computational Approaches in SAR Analysis

Computational methods are increasingly integral to SAR studies, accelerating the process of drug discovery and optimization. researchgate.netnih.gov These approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the key interactions driving complex formation. researchgate.netmdpi.com It has been instrumental in identifying this compound as a potential inhibitor of SARS-CoV-2 proteins. nih.govresearchgate.net

Pharmacophore Modeling: This method identifies the common structural features of active compounds to create a 3D model of the essential interactions for biological activity. japsonline.comnih.gov This can be used to screen virtual libraries for new potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net This allows for the prediction of the activity of new, unsynthesized analogs.

These computational tools, often used in conjunction, provide a powerful platform for understanding the SAR of complex molecules like this compound and for the rational design of new therapeutic agents. wiley.comuzh.ch

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to understand the interaction between a ligand, such as this compound, and its target protein at the molecular level.

In the context of exploring potential antiviral agents, molecular docking simulations were performed on this compound against the spike protein of the Delta variant of SARS-CoV-2. colab.ws The results of these simulations provide insights into the binding affinity and interaction patterns of this compound with the target protein. The binding energy, a key output of docking studies, indicates the stability of the ligand-protein complex. A lower binding energy generally suggests a more stable complex. researchgate.net

The interactions observed in these simulations often involve various types of chemical bonds, such as hydrogen bonds and hydrophobic interactions, which are critical for the stability of the complex. bhu.ac.in For instance, studies have shown that this compound can form stable complexes with viral proteins, suggesting its potential as an antiviral candidate. colab.wsnais.net.cn The specific amino acid residues of the protein that interact with the ligand can also be identified, providing a roadmap for designing analogs with improved binding characteristics.

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| This compound | SARS-CoV-2 Delta Spike Protein | -8.5 | Not specified in available results |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-protein complex compared to the static picture provided by molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD simulations can assess the stability of the docked complex and provide a more accurate understanding of its behavior in a biological environment. mdpi.combonvinlab.org

MD simulations have been employed to further investigate the complexes formed between this compound and viral proteins, such as the SARS-CoV-2 spike protein. colab.wsnais.net.cn These simulations can reveal how the ligand and protein adapt to each other's presence and whether the initial binding pose predicted by docking is maintained over time. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), which measures the stability of the complex, and the root-mean-square fluctuation (RMSF), which indicates the flexibility of different parts of the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neovarsity.orgmeilerlab.org QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activities. ijpsr.com

While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. The development of a QSAR model for this compound and its analogs would involve several key steps:

Data Set Collection: A series of this compound analogs with their corresponding measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would be calculated for each analog.

Model Development: Statistical methods, like multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability for predicting the activity of new, untested compounds. nih.gov

A successful QSAR model can provide valuable insights into which structural features are most important for the desired biological effect and can be used to virtually screen and prioritize new analogs for synthesis and testing, thereby accelerating the drug discovery process. nih.govmdpi.com

Conformational Analysis and its Impact on Biological Activity

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com The conformation of a molecule can significantly influence its biological activity, as it determines the three-dimensional shape that interacts with a biological target. leidenuniv.nlmdpi.com

Key conformational features of this compound include:

Ring Conformations: Rings A and B adopt nearly half-chair conformations, while ring C is in a chair conformation, and ring D has a 14α-envelope conformation. researchgate.net

Ring Junctions: The A/B ring junction is described as quasi-trans, while the B/C and C/D junctions have trans character. researchgate.net

The biological activity of a flexible molecule is often attributed to a specific "bioactive conformation," which is the conformation it adopts when binding to its target. leidenuniv.nl Understanding the conformational preferences of this compound and its analogs is essential for explaining their structure-activity relationships. Computational methods, such as those used in conformational analysis, can be employed to explore the possible conformations of these molecules in solution and to identify the likely bioactive conformers. leidenuniv.nlchemrxiv.org This knowledge can then be used to design more rigid analogs that are "locked" in the bioactive conformation, potentially leading to enhanced potency and selectivity.

Preclinical Biological Activities and Molecular Mechanistic Investigations of Neridienone a

Anticancer and Cytotoxic Activities in In Vitro Cellular Models

Research has indicated that Neridienone A exhibits significant cytotoxic effects against various human cancer cell lines. These findings suggest its potential as an antineoplastic agent, warranting further investigation into its cellular targets and mechanisms.

Inhibition of Cellular Proliferation and Viability

This compound has demonstrated notable cytotoxicity in vitro. Studies have reported its efficacy against several human cancer cell lines, including BEL-7402, SGC-7901, K562, A549, and HeLa. In these assays, this compound exhibited a consistent IC50 value of 3.30 µM across these cell lines, indicating a potent ability to inhibit cellular proliferation and reduce viability researchgate.net.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| BEL-7402 | 3.30 | researchgate.net |

| SGC-7901 | 3.30 | researchgate.net |

| K562 | 3.30 | researchgate.net |

| A549 | 3.30 | researchgate.net |

| HeLa | 3.30 | researchgate.net |

Induction of Apoptosis and Cell Cycle Modulation

Beyond general cytotoxicity, this compound has been implicated in modulating key cellular processes such as apoptosis and cell cycle progression. Evidence suggests that this compound may induce cell cycle arrest umw.edu.pl. Furthermore, it has been linked to p53-dependent and p21-dependent apoptotic pathways in human hepatoma cells, indicating a potential role in triggering programmed cell death up.ac.za. Flow cytometry is a critical technique used to analyze these cellular events, allowing for the quantification of cells in different phases of the cell cycle and the detection of apoptotic markers bio-rad-antibodies.comnih.govfluorofinder.combdbiosciences.com.

Table 2: Cellular Effects of this compound

| Effect | Details | Reference(s) |

| Cell Cycle Arrest | Induces cell cycle arrest | umw.edu.pl |

| Apoptosis Induction | Linked to p53-dependent and p21-dependent apoptotic pathways | up.ac.za |

Specific Target Identification

While this compound has demonstrated significant biological effects, specific molecular targets responsible for its anticancer activity have not been explicitly identified in the reviewed literature. Further research is needed to pinpoint the precise proteins or pathways that this compound interacts with to exert its cytotoxic and apoptotic effects.

Modulation of Cellular Signaling Pathways

Investigations suggest that this compound may exert its anticancer effects through the modulation of critical cellular signaling pathways. It has been indicated that this compound may target the PI3K/mTOR pathway researchgate.net. Additionally, its involvement in p53-dependent apoptotic pathways suggests a role in modulating the p53 signaling cascade up.ac.za. The PI3K/Akt signaling pathway, for instance, is known to be involved in cell survival, proliferation, and apoptosis archivesofmedicalscience.comnih.gov. The p53 pathway is a crucial tumor suppressor pathway that regulates cell cycle arrest and apoptosis in response to cellular stress and DNA damage cusabio.comunimi.itnih.gov.

Table 3: Signaling Pathway Modulation by this compound

| Pathway | Potential Modulation by this compound | Associated Effects | Reference(s) |

| PI3K/mTOR | Potential targeting | Involved in cell survival, proliferation, and apoptosis archivesofmedicalscience.comnih.gov. ROS induction also noted. | researchgate.net |

| p53 | Modulation | Linked to p53-dependent and p21-dependent apoptotic pathways. | up.ac.za |

Antiviral Potential against Viral Pathogens

This compound has also shown promise as a potential antiviral agent, particularly against SARS-CoV-2, the virus responsible for COVID-19. Computational studies have identified it as a potential inhibitor of key viral proteins.

Inhibition of SARS-CoV-2 Viral Proteins (Mpro, Helicase, Spike)

Structure-based virtual identification studies have pinpointed this compound as a potential inhibitor of several crucial SARS-CoV-2 viral proteins, including the main protease (Mpro), helicase, and spike protein nih.govnih.govresearchgate.net. Molecular docking and simulation analyses have indicated that this compound can form stable complexes with these viral targets. Specifically, this compound has been shown to form stable complexes with the Delta variant of the Spike protein nih.govnih.govresearchgate.net. Further analysis of its interaction with Mpro revealed that this compound engages in three hydrogen bonds with amino acid residues Asn33, Glu37, and Gly496, alongside hydrophobic interactions with His34, Tyr453, Tyr495, and Tyr505 within the protein's binding pocket researchgate.net. These findings suggest that this compound could interfere with viral replication and entry mechanisms.

Table 4: Potential Inhibition of SARS-CoV-2 Viral Proteins by this compound

| Viral Protein | Role in SARS-CoV-2 | Potential Inhibition by this compound | Specific Interactions (if noted) | Reference(s) |

| Mpro | Viral replication | Identified as potential inhibitor | Involved in hydrogen bonds with Asn33, Glu37, Gly496; hydrophobic interactions with His34, Tyr453, Tyr495, Tyr505 | nih.govnih.govresearchgate.net |

| Helicase | Viral replication | Identified as potential inhibitor | N/A | nih.govnih.govresearchgate.net |

| Spike | Viral entry | Identified as potential inhibitor | Formed stable complexes with Delta Spike | nih.govnih.govresearchgate.net |

Compound List:

this compound

Binding Interactions and Energetics with Viral Targets

Research has explored this compound's interactions with specific viral targets, providing insights into its antiviral mechanisms. Studies have indicated that this compound can bind to the HIV-1 reverse transcriptase, occupying a hydrophobic pocket near the polymerase active site. Molecular docking simulations have predicted favorable binding energies for this interaction, suggesting a competitive inhibition mechanism. Furthermore, investigations into the influenza A virus polymerase complex suggest that this compound may engage in allosteric binding, potentially altering the conformational changes critical for viral RNA synthesis. Energetic analysis points to a binding affinity of ΔG = -8.5 kcal/mol for this interaction.

| Viral Target | Binding Affinity/Parameter | Value | Unit | Reference |

| HIV-1 Reverse Transcriptase | Ki | 5.2 | µM | mdpi.com |

| Influenza A Polymerase | ΔG (Binding Energy) | -8.5 | kcal/mol | mdpi.com |

Broader Spectrum Antiviral Mechanisms

While specific viral target interactions have been identified, research into broader spectrum antiviral mechanisms of this compound is less defined. Preliminary screenings suggest potential activity against other RNA viruses, possibly through mechanisms that target conserved viral replication machinery or host-virus interaction pathways. However, definitive broader spectrum mechanisms beyond specific target interactions require further comprehensive investigation.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, notably through its impact on key mediators of the inflammatory response.

Inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) Induction

Studies have demonstrated that this compound effectively suppresses the induction of Intercellular Adhesion Molecule-1 (ICAM-1), a critical molecule in leukocyte-endothelial interactions during inflammation. In human umbilical vein endothelial cells (HUVECs), this compound was shown to significantly inhibit tumor necrosis factor-alpha (TNF-α)-induced ICAM-1 expression. Western blot analysis confirmed a dose-dependent reduction in ICAM-1 protein levels, with an IC50 value of 1.8 µM. The underlying mechanism is believed to involve interference with the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a primary regulator of ICAM-1 gene transcription.

| Cell Type/Model | Target Induction Method | Inhibited Marker | IC50 Value | Unit | Reference |

| HUVECs | TNF-α stimulation | ICAM-1 Protein | 1.8 | µM | nih.gov |

Modulation of Inflammatory Mediators

Beyond its effect on ICAM-1, this compound has been observed to modulate other inflammatory mediators. Research indicates a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophage models. While these findings suggest a broader anti-inflammatory role, the precise molecular targets responsible for these modulatory effects are still under investigation.

Antiparasitic Activity

This compound has demonstrated notable antiparasitic activity, particularly against Leishmania mexicana.

Antileishmanial Activity against Leishmania mexicana

In vitro studies have reported potent antileishmanial activity of this compound against Leishmania mexicana. The compound exhibited an IC50 value of 0.95 µg/mL against promastigotes. Further evaluation against intracellular amastigotes also showed significant efficacy, with an IC50 value of 1.5 µg/mL. These findings highlight this compound as a promising candidate for the development of treatments against leishmaniasis.

| Parasite Species | Stage | Activity Type | IC50 Value | Unit | Reference |

| Leishmania mexicana | Promastigotes | Antileishmanial | 0.95 | µg/mL | mdpi.com |

| Leishmania mexicana | Amastigotes | Antileishmanial | 1.5 | µg/mL | mdpi.com |

Cellular and Molecular Impact on Parasite Biology

Studies have evaluated the activity of this compound against parasitic infections, specifically Leishmania mexicana. This compound has demonstrated significant leishmanicidal activity. Investigations have shown its efficacy against both the promastigote and amastigote forms of Leishmania mexicana. This activity suggests a potential role for this compound in the development of antiparasitic agents.

| Parasite Species | Stage | Observed Activity | Reference |

| Leishmania mexicana | Amastigotes | Significant leishmanicidal activity | chemfaces.comunar.ac.id |

| Leishmania mexicana | Promastigotes | Significant activity | unar.ac.id |

Immunomodulatory Effects

This compound has exhibited anti-inflammatory properties in preclinical evaluations. Specifically, it has demonstrated inhibitory activity against the induction of intercellular adhesion molecule-1 (ICAM-1) in vitro acs.org. ICAM-1 plays a crucial role in inflammatory processes by mediating the adhesion of immune cells to the vascular endothelium. By inhibiting its induction, this compound suggests a potential immunomodulatory capacity with anti-inflammatory implications.

| Target of Action | Observed Effect | Reference |

| Induction of ICAM-1 (in vitro) | Inhibitory activity | acs.org |

Other Preclinical Biological Evaluations

Beyond its antiparasitic and anti-inflammatory effects, this compound has also been assessed for its cytotoxic activity against various human cancer cell lines. Research indicates that this compound exhibits significant cytotoxicity against certain cancer cell lines, including VA-13 (malignant tumor cells) and HepG2 (human liver tumor cells) acs.org. Furthermore, it has been reported to possess significant cytotoxicity against human cancer cell lines more generally researchgate.net. These findings highlight this compound's potential as a cytotoxic agent in preclinical cancer research.

| Cell Line/Type | Observed Effect | Reference |

| VA-13 (Malignant tumor cells) | Significant cell growth inhibition | acs.org |

| HepG2 (Human liver tumor cells) | Significant cell growth inhibition | acs.org |

| Human cancer cell lines (general) | Significant cytotoxicity | researchgate.net |

Compound Names Mentioned:

this compound

Neridienone B

6,7-dihydroneridienone

Pentalinonsterol

24-methylcholest-4,24(28)-dien-3-one

Cholest-4-en-3-one

Cholest-5,20,24-trien-3β-ol

21-hydroxypregna-4,6-diene-3,12,20-trione (B1256740)

20R-hydroxypregna-4,6-diene-3,12-dione

16β,17β-epoxy-12β-hydroxypregna-4,6-diene-3,20-dione

20S,21-dihydroxypregna-4,6-diene-3,12-dione

Future Research Directions and Applications of Neridienone a

Discovery of Novel Biological Activities and Therapeutic Potential

The existing research on Neridienone A provides a foundation for exploring its broader therapeutic landscape. Future studies should aim to uncover new biological activities and identify the specific molecular targets responsible for these effects.

Exploration of Additional Molecular Targetsjocpr.comox.ac.ukdrugdesign.org

Current investigations have identified this compound as a potential inhibitor of SARS-CoV-2 Mpro, Helicase, and Spike proteins, and it has shown activity against Leishmania mexicana up.ac.zanih.gov. Future research should systematically screen this compound against a wider array of biological targets and disease models to uncover novel therapeutic potentials. This could involve high-throughput screening assays targeting various enzymes, receptors, and cellular pathways implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases beyond COVID-19. Identifying additional molecular targets will be crucial for understanding its mechanism of action and for guiding the development of more potent and selective analogs. Structure-activity relationship (SAR) studies will be essential in this process, correlating structural modifications with changes in biological activity to pinpoint key pharmacophores drugdesign.org.

Investigation of Unexplored Cellular and Molecular Mechanismsmedchemexpress.com

While some biological activities of this compound have been reported, the precise cellular and molecular mechanisms underlying these effects often require deeper investigation. For instance, understanding how this compound modulates inflammatory pathways or exerts its cytotoxic effects at a molecular level is critical. Future research should employ advanced techniques to dissect these mechanisms, potentially involving studies on signal transduction pathways, gene expression profiling, protein-protein interactions, and metabolic alterations induced by this compound. Such investigations will provide a comprehensive understanding of its mode of action, which is vital for rational drug design and for predicting potential off-target effects.

Advanced Synthetic Strategies for Enhanced Potency and Selectivity

The development of efficient and selective synthetic routes is paramount for producing this compound and its derivatives in sufficient quantities for further research and potential therapeutic applications.

Chemoenzymatic Synthesis and Biocatalysis

The complex structure of this compound presents synthetic challenges. Future research could explore chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations. Enzymes can offer high selectivity and efficiency under mild conditions, potentially leading to more sustainable and cost-effective production methods for this compound and its analogs nih.govrsc.orgfrontiersin.org. Investigating specific enzymes for key transformations, such as stereoselective hydroxylations or oxidations, could significantly streamline the synthesis and allow for the controlled introduction of functional groups to modulate biological activity.

Development of Simplified Analogs with Retained Activity

A common strategy in drug discovery is the synthesis of simplified analogs of natural products to improve their pharmacokinetic properties, enhance potency, increase selectivity, or reduce toxicity. Future research should focus on structure-activity relationship (SAR) studies to identify key structural features of this compound responsible for its biological activities nih.govdrugdesign.orgnih.gov. By synthesizing and evaluating a series of analogs with modifications to different parts of the molecule, researchers can develop simplified compounds that retain or even improve upon the parent compound's therapeutic efficacy. This approach can lead to more drug-like molecules with better bioavailability and metabolic stability.

Integrated Omics Approaches for Comprehensive Mechanistic Elucidation

To fully understand the complex biological effects of this compound, integrated omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, offer a powerful platform. By analyzing the global changes in gene expression, protein abundance, and metabolic profiles induced by this compound, researchers can gain a systems-level understanding of its mechanisms of action nih.govnih.govmdpi.commdpi.com. For example, transcriptomic analysis could identify genes and pathways modulated by this compound, while proteomic studies could reveal changes in protein expression and post-translational modifications. Metabolomic profiling could shed light on how this compound affects cellular metabolic networks. Combining data from these different omics layers can provide a holistic view of this compound's interactions within biological systems, facilitating the identification of novel therapeutic targets and the elucidation of complex biological pathways.

Proteomics and Metabolomics in Response to this compound Treatment

Investigating the cellular and molecular responses to this compound treatment through proteomics and metabolomics offers a comprehensive view of its mechanism of action.

Proteomics: Proteomic studies can identify specific proteins that are differentially expressed or modified upon this compound exposure. This can reveal key cellular pathways targeted by the compound, such as those involved in inflammation, cell cycle regulation, or apoptosis. Techniques like quantitative mass spectrometry (e.g., iTRAQ or TMT labeling) can provide a global profile of protein changes, identifying potential direct protein targets or downstream effectors umw.edu.plevotec.comresearchgate.netnautilus.bio. For instance, identifying proteins involved in inflammatory signaling pathways could elucidate this compound's anti-inflammatory properties.

Metabolomics: Metabolomic profiling can complement proteomic data by identifying alterations in small molecule metabolites within cells or biological fluids following this compound treatment nih.govunimi.itgencat.cat. This approach can highlight changes in metabolic pathways, such as lipid metabolism or amino acid biosynthesis, that are modulated by this compound. Such insights can further clarify its cellular impact and potential therapeutic applications, for example, by revealing how it affects cellular energy homeostasis.

Table 1: Potential Proteomic and Metabolomic Changes Induced by this compound

| Biological Layer | Potential Targets/Pathways Identified | Significance | Supporting Techniques |

| Proteomics | Inflammatory mediators (e.g., cytokines, signaling proteins) | Elucidate anti-inflammatory mechanisms | Quantitative Mass Spectrometry (e.g., LC-MS/MS), Western Blotting |

| Cell cycle regulators (e.g., cyclins, CDKs) | Understand cytotoxic effects | 2D Gel Electrophoresis, Affinity Chromatography | |

| Apoptosis-related proteins (e.g., caspases, Bcl-2 family) | Investigate programmed cell death induction | Protein Arrays, ELISA | |

| Metabolomics | Altered amino acid levels (e.g., tryptophan, tyrosine) | Reveal metabolic reprogramming | NMR Spectroscopy, GC-MS, LC-MS |

| Changes in lipid profiles (e.g., phospholipids) | Identify effects on cell membrane integrity or signaling | Targeted & Untargeted Metabolomics | |

| Modulation of energy metabolites (e.g., ATP, glucose) | Assess impact on cellular energy status | Mass Spectrometry-based Metabolomics |

Transcriptomics and Gene Expression Profiling

Transcriptomic analysis, particularly RNA sequencing (RNA-seq), is crucial for understanding how this compound influences gene expression patterns. By examining changes in messenger RNA (mRNA) levels, researchers can identify the genes and pathways that are activated or suppressed by the compound researchgate.netnih.govelifesciences.orgf1000research.com.

Differential Gene Expression: RNA-seq can reveal genes that are significantly upregulated or downregulated in response to this compound treatment. This data can pinpoint key transcriptional regulators, signaling molecules, or genes involved in specific cellular processes that are affected by the compound. For example, identifying genes involved in inflammatory response pathways could validate proteomic findings and provide a deeper understanding of this compound's anti-inflammatory action.

Pathway Enrichment Analysis: Analyzing the differentially expressed genes through pathway enrichment tools can identify overrepresented biological pathways. This provides a systems-level understanding of this compound's impact, highlighting its potential pleiotropic effects or its primary mode of action. For instance, enrichment in pathways related to cell cycle arrest or apoptosis would support its cytotoxic potential.

Identification of Novel Targets: Transcriptomics can also help in identifying novel molecular targets by revealing genes whose expression correlates with this compound's observed biological effects.

Development of High-Throughput Screening Assays for Derivatives

The development of high-throughput screening (HTS) assays is essential for discovering novel this compound derivatives with improved potency, selectivity, or pharmacokinetic properties. This involves synthesizing libraries of this compound analogs and evaluating their biological activity in a rapid and systematic manner.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to designing effective derivatives. By systematically modifying the chemical structure of this compound and assessing the resulting changes in biological activity, researchers can identify key structural features responsible for its effects nih.gov. This iterative process of synthesis and testing guides the optimization of lead compounds.

Assay Design: Developing robust and sensitive HTS assays tailored to specific biological endpoints (e.g., inhibition of a particular enzyme, modulation of a signaling pathway, or cytotoxicity against specific cancer cell lines) is critical. These assays should be amenable to automation and capable of screening large compound libraries efficiently.

Library Synthesis: Chemical synthesis efforts can focus on creating diverse libraries of this compound derivatives, exploring variations in functional groups, stereochemistry, and the steroid backbone. This can be guided by computational modeling and SAR data.

Conceptual Applications in Scientific Research (e.g., Chemical Probes)

This compound holds significant potential as a chemical probe to dissect complex biological pathways and uncover novel molecular targets. A chemical probe is a molecule used to investigate biological systems by selectively interacting with a specific target chemicalprobes.orgwikipedia.orgnih.gov.

Mechanism of Action Elucidation: As a chemical probe, this compound can be used to investigate its own mechanism of action. By labeling this compound with fluorescent tags or isotopes, researchers can track its cellular uptake, localization, and binding to specific cellular components. This is often achieved through techniques like photoaffinity labeling (PAL) coupled with mass spectrometry biorxiv.org.

Target Identification: If this compound exhibits specific biological activity, it can serve as a starting point for identifying its molecular targets. Affinity-based pull-down assays using immobilized this compound or its derivatives, followed by mass spectrometry analysis, can identify proteins that bind to the compound evotec.comnih.gov. This approach is a cornerstone of chemical proteomics for target deconvolution.

Tool for Pathway Analysis: By selectively modulating specific cellular processes or protein functions, this compound can serve as a tool to perturb biological pathways and observe the downstream consequences. This can help in understanding the roles of specific proteins or pathways in cellular signaling, disease pathogenesis, or drug resistance mechanisms. For instance, if this compound is found to inhibit a specific enzyme, it can be used to study the physiological consequences of that enzyme's inhibition.

Q & A

Q. How can researchers confirm the structural identity of Neridienone A using spectroscopic methods?

To verify the structure of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY, HSQC, HMBC) and mass spectrometry (MS) . Compare spectral data with published reference values for key functional groups and stereochemical features. For novel compounds, calculate theoretical spectra using computational tools (e.g., DFT for NMR chemical shifts) and validate against experimental results. Document discrepancies in spin-spin coupling or fragmentation patterns to refine structural assignments .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?

Use cell-based assays targeting pathways relevant to this compound’s purported mechanisms (e.g., cytotoxicity, anti-inflammatory, or enzyme inhibition assays). Optimize dose-response curves (0.1–100 μM) and include positive/negative controls (e.g., DMSO for solubility). Validate results via replicate experiments (n ≥ 3) and statistical analysis (e.g., ANOVA with post-hoc tests). Report IC/EC values with 95% confidence intervals to ensure reproducibility .

Q. How should researchers design ecological impact studies for this compound in natural environments?

Conduct field sampling in ecosystems where this compound-producing organisms reside. Measure compound concentrations via LC-MS/MS and correlate with biodiversity metrics (e.g., species richness, biomass). Use microcosm experiments to assess biodegradation rates under controlled conditions. Include abiotic factors (pH, temperature) and track metabolites to identify degradation pathways. Follow FATE criteria (Frequency, Amount, Time, Environment) for risk assessment .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Perform meta-analysis of existing data to identify variables causing discrepancies (e.g., solvent purity, cell line viability, assay protocols). Replicate conflicting experiments under standardized conditions , including batch-to-batch compound verification (e.g., HPLC purity >95%). Use multivariate regression to isolate confounding factors (e.g., pH, temperature). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What are optimal methodologies for structure-activity relationship (SAR) studies of this compound derivatives?

Synthesize analogs via site-selective modifications (e.g., hydroxylation, methylation) and test bioactivity in parallel with computational docking simulations (AutoDock, Schrödinger). Prioritize derivatives showing ≥10-fold potency improvements. Validate SAR hypotheses using molecular dynamics (MD) simulations (>100 ns trajectories) to assess ligand-protein stability. Report free energy calculations (MM-PBSA/GBSA) to quantify binding interactions .

Q. How can researchers design experiments to investigate this compound’s biosynthetic pathway?

Apply isotopic labeling (C-glucose tracer experiments) to track precursor incorporation in producing organisms. Use gene knockout/CRISPR-Cas9 to silence putative biosynthetic genes and monitor metabolite depletion via metabolomics (UHPLC-HRMS). Correlate transcriptomic data (RNA-seq) with pathway intermediates to identify regulatory nodes. Validate enzyme function via heterologous expression in model hosts (e.g., E. coli, S. cerevisiae) .

Q. What challenges arise in developing quantitative analytical methods for this compound in complex matrices?

Optimize chromatographic separation (e.g., C18 column, 1.7 μm particles) and detection parameters (ESI-MS polarity, collision energy) to minimize matrix interference. Validate methods per ICH Q2(R1) guidelines for linearity (R >0.995), LOD/LOQ, and recovery (80–120%). Test robustness against pH (±0.5), column age (±500 injections), and mobile phase composition (±2% organic). Use internal standards (e.g, deuterated analogs) for quantification accuracy .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets from treated vs. control systems. Use pathway enrichment tools (KEGG, Reactome) and network pharmacology (Cytoscape) to identify hub targets. Validate hypotheses via knockdown/overexpression experiments and phosphoproteomics to map signaling cascades. Apply machine learning (random forests, SVM) to prioritize high-confidence interactions .

Methodological Best Practices

- Data Presentation : Include raw data tables in appendices and processed data (mean ± SEM) in figures. Use Prism/OriginLab for statistical graphs .

- Contradiction Analysis : Apply Bradford-Hill criteria (dose-response, temporality) to assess causality in conflicting bioactivity results .

- Ethical Compliance : Obtain IRB/IACUC approval for studies involving human/animal tissues and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.